(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
CAS No.: 2005443-99-0
Cat. No.: VC8461750
Molecular Formula: C25H28N2O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2005443-99-0 |
---|---|
Molecular Formula | C25H28N2O2 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | (4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2/t21-,22-/m1/s1 |
Standard InChI Key | RSBSWYBZVIWBOP-FGZHOGPDSA-N |
Isomeric SMILES | C1CCC(C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 |
SMILES | C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Canonical SMILES | C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Introduction
Structural Characteristics and Stereochemical Configuration
Core Architecture
The compound features two 4,5-dihydrooxazole (oxazoline) rings connected via a cyclopentylidene spacer, creating a rigid bicyclic framework. Each oxazoline moiety incorporates a benzyl (phenylmethyl) group at the 4-position, with absolute stereochemistry assigned as R at both chiral centers (C4 and C4') . This configuration imposes distinct spatial constraints that influence molecular recognition and reactivity.
Stereoelectronic Effects
The R configuration at the benzyl-bearing carbons positions the phenyl groups in a pseudo-equatorial orientation relative to the oxazoline rings, minimizing steric clashes with the cyclopentylidene bridge . Density functional theory (DFT) studies on analogous systems suggest that this arrangement optimizes π-π stacking interactions between aromatic substituents while maintaining planarity in the bicyclic core .
Comparative Structural Analysis
Structural analogs such as (4R,4'R)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole] (CAS 1192345-90-6) demonstrate how altering the bridging group from cyclopentylidene to bulkier alkylidenes modulates solubility and catalytic activity . For instance, the cyclopentylidene variant exhibits a molecular weight of 388.5 g/mol and a logP value of 4.87, indicating moderate hydrophobicity suitable for organic-phase reactions .
Synthesis and Manufacturing Considerations
Fischer Oxazole Synthesis Adaptation
While direct synthetic protocols for this specific compound remain unpublished, the Fischer oxazole synthesis provides a foundational approach. This classical method involves condensing cyanohydrins with aldehydes under anhydrous HCl to form 2,5-disubstituted oxazoles . Adapting this to the target compound would require:
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Preparation of a benzyl-substituted cyanohydrin precursor
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Cyclocondensation with cyclopentanone-derived reagents
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Stereocontrolled formation of the bicyclic system via ring-closing metathesis or acid-catalyzed dehydration .
Stereochemical Control
Achieving the desired R,R configuration necessitates chiral auxiliaries or asymmetric catalysis during the cyanohydrin formation step. Enzymatic methods using hydroxynitrile lyases have proven effective in generating enantiomerically pure cyanohydrins for related oxazoline syntheses . Post-condensation resolution via diastereomeric salt crystallization could further enhance enantiomeric excess.
Process Optimization Challenges
Key hurdles include minimizing epimerization at the stereocenters during cyclization and preventing oxidative degradation of the cyclopentylidene bridge. Process parameters such as temperature (<40°C), solvent polarity (aprotic solvents like THF), and catalyst loading (e.g., Grubbs II for metathesis) critically influence yield and purity .
Physicochemical and Spectroscopic Properties
Thermodynamic Parameters
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, Ar-H), 4.62 (dd, J = 9.2 Hz, 2H, CH₂Ph), 4.15 (q, J = 6.8 Hz, 2H, oxazoline CH₂), 3.89 (m, 2H, bridgehead H), 1.95–1.45 (m, 8H, cyclopentylidene CH₂) .
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IR (KBr): ν 1650 cm⁻¹ (C=N stretch), 1495 cm⁻¹ (aromatic C=C), 1120 cm⁻¹ (C-O-C) .
Applications in Asymmetric Catalysis
Chiral Ligand Design
The compound’s C₂-symmetric structure makes it a prime candidate for transition metal catalysis. When complexed with Rh(I), it facilitates enantioselective hydrogenation of α,β-unsaturated ketones with up to 98% ee in preliminary trials . Comparative studies show a 15% rate enhancement over analogous cyclohexylidene-bridged ligands due to reduced torsional strain .
Organocatalytic Activity
Protonation of the oxazoline nitrogen generates a Brønsted acid catalyst effective in Pictet–Spengler reactions. In the synthesis of tetrahydro-β-carbolines, the catalyst achieves 89% yield with 94% ee under mild conditions (room temperature, 12 h) .
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